molecular formula C13H7BrN2O3 B13864797 2-(4-bromophenyl)-4-nitroBenzoxazole CAS No. 934330-63-9

2-(4-bromophenyl)-4-nitroBenzoxazole

Cat. No.: B13864797
CAS No.: 934330-63-9
M. Wt: 319.11 g/mol
InChI Key: BTHMQBLWNPUKMX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4-nitroBenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of bromine and nitro groups on the benzoxazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-nitroBenzoxazole typically involves the condensation of 4-bromophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-4-nitroBenzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Formation of 2-(4-substituted phenyl)-4-nitroBenzoxazole derivatives.

    Reduction: Formation of 2-(4-bromophenyl)-4-aminobenzoxazole.

    Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-(4-bromophenyl)-4-nitroBenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-nitroBenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4-nitrothiazole
  • 2-(4-bromophenyl)-4-nitroimidazole
  • 2-(4-bromophenyl)-4-nitrobenzimidazole

Uniqueness

2-(4-bromophenyl)-4-nitroBenzoxazole is unique due to the presence of both bromine and nitro groups on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The benzoxazole ring system also provides a rigid and planar structure, which can influence the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

934330-63-9

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-(4-bromophenyl)-4-nitro-1,3-benzoxazole

InChI

InChI=1S/C13H7BrN2O3/c14-9-6-4-8(5-7-9)13-15-12-10(16(17)18)2-1-3-11(12)19-13/h1-7H

InChI Key

BTHMQBLWNPUKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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